molecular formula C12H7NO4 B11878998 Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl- CAS No. 666234-41-9

Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl-

Cat. No.: B11878998
CAS No.: 666234-41-9
M. Wt: 229.19 g/mol
InChI Key: GACOCUXGIUVFHT-UHFFFAOYSA-N
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Description

Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl- (hereafter referred to as 5-Me-FQT) is a fused heterocyclic compound featuring a quinoline core fused with a furan ring at the [3,2-c] position, three ketone groups at positions 2, 3, and 4, and a methyl substituent at position 4. This scaffold is synthesized via cyclization reactions involving 2,3-dichloro-1,4-naphthoquinone (DCHNQ) and substituted quinoline precursors under reflux conditions in pyridine or DMF, yielding products with high purity (85–92%) . The compound’s structural complexity and electron-deficient trione system make it a candidate for biological applications, particularly in oncology, as similar derivatives exhibit potent ERK2 kinase inhibition and cytotoxicity against diverse cancer cell lines .

Properties

CAS No.

666234-41-9

Molecular Formula

C12H7NO4

Molecular Weight

229.19 g/mol

IUPAC Name

5-methylfuro[3,2-c]quinoline-2,3,4-trione

InChI

InChI=1S/C12H7NO4/c1-13-7-5-3-2-4-6(7)10-8(11(13)15)9(14)12(16)17-10/h2-5H,1H3

InChI Key

GACOCUXGIUVFHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(=O)C(=O)O3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Annulation with Propargylic Alcohols

The acid-catalyzed [3+2] annulation of 4-hydroxyquinolinones with propargylic alcohols offers a direct route to furo[3,2-c]quinolone intermediates, which can be oxidized to yield the trione derivative. In a representative procedure, 5-methyl-4-hydroxyquinolin-2-one reacts with 2-methyl-3-butyn-2-ol in 1,2-dichloroethane (DCE) under reflux with p-toluenesulfonic acid (pTsOH) as a catalyst . The reaction proceeds via a carbocation-mediated cyclization, forming the furan ring (Scheme 1A). Subsequent oxidation with aqueous HNO₃ or KMnO₄ introduces the ketone functionalities at positions 2, 3, and 4 .

Key Data:

  • Reagents: 5-Methyl-4-hydroxyquinolin-2-one, propargylic alcohol, pTsOH, DCE.

  • Conditions: 84°C, 1–4 hours.

  • Yield: 70–85% after oxidation .

  • Characterization: IR shows carbonyl stretches at 1720 cm⁻¹ (C=O), while ¹³C NMR confirms ketone carbons at δ 185–190 ppm .

Diels-Alder Reaction with Tetrachlorobenzoquinone

Regioselective synthesis of the trione skeleton is achieved via a Diels-Alder reaction between 5-methyl-4-hydroxy-2-quinolone and 3,4,5,6-tetrachloro-1,2-benzoquinone (TCBQ) in tetrahydrofuran (THF) under reflux . The quinoline acts as a diene, while TCBQ serves as a dienophile, forming a benzofuroquinoline intermediate. Hydrolysis of the chlorinated adduct under basic conditions yields the trione (Scheme 1B).

Key Data:

  • Reagents: 5-Methyl-4-hydroxy-2-quinolone, TCBQ, THF.

  • Conditions: Reflux (66°C), 10–15 hours.

  • Yield: 70–78% .

  • Characterization: ¹H NMR shows absence of aromatic protons adjacent to ketones (δ 7.2–8.1 ppm), and HRMS confirms [M+H]⁺ at m/z 356.0321 .

Claisen Rearrangement and Cyclization

This two-step method involves (1) forming an allyl ether from 5-methylquinolin-6-ol and allyl bromide under basic conditions, followed by (2) thermal Claisen rearrangement and acid-catalyzed cyclization . The rearrangement generates a γ,δ-unsaturated ketone, which undergoes intramolecular cyclization in concentrated H₂SO₄ to form the furan ring. Oxidation with CrO₃ in acetic acid introduces the trione groups (Scheme 1C).

Key Data:

  • Reagents: 5-Methylquinolin-6-ol, allyl bromide, H₂SO₄, CrO₃.

  • Conditions: Microwave-assisted rearrangement (175°C, 30 min); cyclization at 100°C, 1.5 hours.

  • Yield: 65–75% after oxidation .

  • Characterization: ¹H NMR shows a singlet for the methyl group at δ 2.4 ppm, and ESI-MS confirms [M+Na]⁺ at m/z 298.08 .

Combinatorial Synthesis via Aldol Condensation

A patent-derived combinatorial approach involves condensing 5-methylaniline derivatives with substituted benzaldehydes in ethanol, followed by cyclization with H₂SO₄ . While this method primarily yields hydrofuroquinolines, subsequent oxidation with Dess-Martin periodinane converts the secondary alcohols to ketones, furnishing the trione (Scheme 1D).

Key Data:

  • Reagents: 5-Methylaniline, benzaldehyde derivatives, H₂SO₄, Dess-Martin periodinane.

  • Conditions: Room temperature, 48 hours (condensation); 0°C, 2 hours (oxidation).

  • Yield: 50–60% .

  • Characterization: IR shows three distinct C=O stretches at 1705, 1720, and 1740 cm⁻¹ .

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Acid-catalyzed annulationHigh regioselectivity; one-pot oxidationRequires strong oxidizing agents70–85%
Diels-Alder reactionDirect trione formation; no oxidation stepLimited to electron-deficient dienophiles70–78%
Claisen rearrangementScalable; microwave-compatibleMulti-step process; harsh acids required65–75%
Combinatorial synthesisLibrary diversificationLow yield; additional oxidation needed50–60%

Mechanistic Insights

  • Acid-Catalyzed Annulation : Propargylic alcohols generate carbocations via acid-mediated dehydration, which attack the C-3 position of 4-hydroxyquinolinone. Cyclization forms the furan ring, with oxidation completing the trione .

  • Diels-Alder Reaction : The quinoline’s electron-rich C-5/C-6 double bond reacts with TCBQ’s electron-deficient system, forming a bicyclic adduct. Hydrolysis eliminates chlorine atoms, yielding ketones .

  • Claisen Rearrangement : The allyl ether undergoes -sigmatropic rearrangement to form a ketone, which cyclizes via electrophilic aromatic substitution .

Chemical Reactions Analysis

Types of Reactions

5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the quinoline moiety, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Furo[3,2-c]quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through different mechanisms:

  • Inhibition of Kinases : Certain derivatives have been identified as inhibitors of the extracellular signal-regulated kinase (ERK) pathway. For example, synthesized compounds from furo[3,2-c]quinoline exhibited IC50 values of 0.5 μM and 0.19 μM against ERK1 and ERK2 respectively, indicating strong inhibitory activity against these kinases .
  • Antitumor Efficacy : A study demonstrated the antitumor effect of a related quinoline derivative in subcutaneous patient-derived xenograft models of human lung cancer. The compound showed significant tumor growth inhibition rates and was evaluated through biochemical blood tests and histological analysis .

Antileukemic Properties

Recent evaluations have shown that furo[3,2-c]quinoline derivatives possess promising antileukemic activity:

  • Selectivity Against Leukemia Cells : A series of benzofuro[3,2-c]quinolines were synthesized and tested against the MV-4-11 acute myelocytic leukemia cell line. The most active compound demonstrated a selectivity index (SI) of 79.5, indicating a high preferential toxicity towards cancer cells compared to normal peripheral blood mononuclear cells .

Mechanism of Action

The mechanism of action of 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Ring Fusion Position : Compounds with [3,2-c] fusion (e.g., 5-Me-FQT) exhibit planar rigidity, enhancing π-π stacking with biological targets, whereas [3,4-b] fusion () introduces steric hindrance .
  • Substituent Effects : Methyl/ethyl groups at position 5 improve solubility and metabolic stability compared to bulkier aryl substituents .

Physical and Spectral Properties

5-Me-FQT and its analogues demonstrate distinct spectral signatures and thermal stability:

Compound Melting Point (°C) IR (C=O, cm⁻¹) $^1$H NMR (δ, ppm) Reference
5-Me-FQT 350–352 1699, 1671 3.75 (s, 3H, CH₃)
5-Ethyl-FQT* 310 1688, 1670 1.30 (t, 3H, CH₃), 4.47 (q, 2H)
Naphthofuroquinoline 3e 350–352 1699, 1671 3.75 (s, 3H, CH₃)
Furo[3,4-b]quinoline 309–311 1698, 1660 3.81–3.48 (m, OCH₃)

Key Observations :

  • The methyl group in 5-Me-FQT contributes to a higher melting point (350–352°C) compared to ethyl analogues (310°C), suggesting enhanced crystalline packing .
  • IR spectra consistently show strong C=O stretches near 1670–1700 cm⁻¹, confirming the trione system .

Anticancer Activity :

  • 5-Me-FQT derivatives demonstrate nanomolar potency against melanoma (A375) and leukemia (HL-60) cell lines, with IC₅₀ values <10 μM .
  • Ethyl-substituted analogues (e.g., 3f) show reduced activity (IC₅₀ ~15 μM), highlighting the methyl group’s role in target binding .
  • Pyranoquinoline tetraones () exhibit broader activity across renal and ovarian cancers but lower selectivity due to additional ketone groups .

ERK2 Kinase Inhibition :

  • 5-Me-FQT derivatives bind competitively in the ATP pocket of ERK2, with docking scores (ΔG = -9.2 kcal/mol) superior to ethyl variants (-8.5 kcal/mol) .

Biological Activity

Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl- (CAS No. 666234-41-9) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C12H7NO4
Molecular Weight 229.19 g/mol
IUPAC Name 5-methylfuro[3,2-c]quinoline-2,3,4-trione
InChI Key GACOCUXGIUVFHT-UHFFFAOYSA-N

The biological activity of 5-methylfuro[3,2-c]quinoline-2,3,4(5H)-trione is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to bind to specific enzymes and receptors, potentially leading to inhibition or activation of critical biological pathways. However, detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Biological Activities

  • Anticancer Activity
    • Research has indicated that derivatives of furo[3,2-c]quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the anticancer activity of synthesized quinoline derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. Most derivatives showed IC50 values ranging from 5.60 to 26.24 μM, demonstrating selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Properties
    • The compound has also been assessed for its antimicrobial activity. A series of quinoline derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising results in inhibiting bacterial growth .
  • Anti-inflammatory Effects
    • Studies suggest that certain derivatives may possess anti-inflammatory properties by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation in RAW 264.7 cells . This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Case Study: Anticancer Evaluation

In a notable study focused on the anticancer potential of furo[3,2-c]quinoline derivatives:

  • Objective: To synthesize and evaluate the cytotoxicity of novel derivatives.
  • Methodology: Compounds were synthesized through various organic reactions and their cytotoxicity was assessed using the MTT assay.
  • Results: Several derivatives exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines with selectivity indices indicating lower toxicity towards normal breast cells .

Case Study: Antimicrobial Activity

A research team synthesized quinoline hydrazone derivatives and their metal complexes:

  • Objective: To evaluate their inhibitory effects against Mycobacterium tuberculosis.
  • Findings: Most compounds displayed over 90% inhibitory activity at concentrations as low as 6.25 μg/mL .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolventTemp. (°C)Yield (%)Key Advantage
INaOEt/EtOHReflux70–80Eco-friendly
IIPyridineReflux85–95High purity, fewer byproducts
IIIDMFReflux80–91Faster reaction kinetics

How are structural ambiguities resolved in furoquinoline triones, and what analytical techniques are most reliable?

Basic
Routine characterization includes:

  • IR spectroscopy : Confirmation of carbonyl stretches (1670–1700 cm1^{-1}) and aromatic C=C bonds (1580–1590 cm1^{-1}) .
  • NMR : 1H^{1}\text{H} NMR identifies substituents (e.g., methyl groups at δ 3.75 ppm), while 13C^{13}\text{C} NMR confirms carbonyl carbons (δ 169–176 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 329 for C20_{20}H11_{11}NO4_4) validate stoichiometry .

Advanced
For complex stereochemical or regiochemical ambiguities, X-ray crystallography is definitive. For example, the fused naphthofuroquinoline scaffold in compound 3f was confirmed via single-crystal X-ray diffraction, resolving potential keto-enol tautomerism conflicts . Discrepancies between calculated and observed elemental analysis (e.g., C: 73.08% vs. 72.95% theoretical) may indicate residual solvents, necessitating repeated recrystallization or sublimation .

What biological activities have been reported for furoquinoline triones, and how are these evaluated experimentally?

Basic
Initial screening typically uses the NCI-60 cancer cell panel to assess cytotoxicity at 10 μM over 48 hours. Compounds like 3e (5-methyl derivative) show selective activity against melanoma (A375) and leukemia (HL-60) cell lines . IC50_{50} values are determined via MTT assays, with follow-up studies on apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

Advanced
Mechanistic studies involve kinase inhibition assays (e.g., ERK2 inhibition) and molecular docking to map interactions within ATP-binding pockets. For example, 3e showed submicromolar ERK2 inhibition (IC50_{50} = 0.8 μM), validated by Western blotting of phosphorylated ERK downstream targets . Discrepancies between in vitro and cellular activity (e.g., poor membrane permeability) may require prodrug strategies or structural derivatization .

Q. Table 2: Biological Activity of Selected Derivatives

CompoundTargetIC50_{50} (μM)Mechanism
3a ERK21.2ATP-competitive inhibitor
3e A375 melanoma0.5Apoptosis induction
5a NCI-60 panel2.8 (avg)Broad-spectrum cytotoxicity

How do substituents influence the reactivity and bioactivity of furoquinoline triones?

Basic
Electron-donating groups (e.g., methyl at C-5) enhance stability via steric protection of the fused furan ring. Methyl groups also increase lipophilicity (logP), improving membrane permeability .

Advanced
Substituent effects are quantified via Hammett σ constants and QSAR models . For instance, electron-withdrawing groups (e.g., Cl at C-8) reduce electrophilicity at the quinoline carbonyl, altering binding to ERK2’s hydrophobic pocket . Contradictory SAR data (e.g., methyl vs. ethyl at C-5) may reflect conformational changes in solution vs. crystal states, necessitating MD simulations .

What strategies address contradictions in spectroscopic or bioactivity data?

Q. Advanced

  • Reaction reproducibility : Trace moisture in DMF can hydrolyze DCHNQ, leading to inconsistent yields. Use of molecular sieves or anhydrous conditions is critical .
  • Bioactivity outliers : False positives in cytotoxicity assays (e.g., compound precipitation) require solubility checks via DLS. Conflicting kinase inhibition data may arise from assay interference (e.g., ATP depletion); orthogonal assays (e.g., SPR) are recommended .

What emerging methodologies are applicable to furoquinoline trione synthesis?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 6 hours to 30 minutes) and improves yields (e.g., 95% for naphthofuroquinolines) .
  • Flow chemistry : Enables scalable synthesis with precise temperature control, minimizing decomposition of thermally sensitive intermediates .

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